The compound is cataloged under the Chemical Abstracts Service number 933691-80-6 and is recognized in databases such as PubChem and BenchChem. It falls within the broader classification of nitrogen-containing heterocycles, specifically focusing on those that exhibit significant interactions with biological targets.
The synthesis of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride typically involves several key steps:
Recent studies have optimized these synthetic routes to enhance yields and reduce reaction times, employing continuous flow reactors for industrial-scale production .
The molecular formula for (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride is CHN·HCl, with a molecular weight of approximately 194.66 g/mol. The compound features a unique bicyclic structure where the pyrrole ring is fused to a pyridine ring.
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride participates in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound for enhanced biological activity or for creating derivatives with improved pharmacological properties .
The primary mechanism of action for (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride involves its interaction with fibroblast growth factor receptors (FGFRs). Upon binding to FGFRs:
In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in breast cancer cell lines by disrupting FGFR-mediated signaling pathways .
The physical properties of (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride include:
Chemical properties include:
Quantitative data regarding melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but may vary based on synthesis conditions .
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride has significant applications in medicinal chemistry:
Research continues to explore its potential across different therapeutic areas, emphasizing its importance in drug discovery .
Pyrrolopyridines represent a class of nitrogen-dense bicyclic heterocycles that serve as bioisosteres for purine nucleobases. This structural mimicry enables high-affinity interactions with ATP-binding sites of kinases and other enzymatic targets. The 1H-pyrrolo[2,3-b]pyridine system specifically demonstrates exceptional versatility in drug discovery due to its:
Diverse Therapeutic Applications: Beyond oncology, these scaffolds show promise in treating neurodegenerative disorders (Alzheimer's), autoimmune diseases (lupus), and metabolic conditions (diabetes) through modulation of kinase-mediated signaling cascades [5].
Table 2: Therapeutic Targets of Pyrrolopyridine-Based Compounds
Biological Target | Therapeutic Area | Example Activity | |
---|---|---|---|
FGFR1-3 | Oncology (breast cancer) | IC₅₀ = 7–25 nM | [3] |
TYK2 | Autoimmune Inflammation | Patent WO2024211696A1 | |
JAK1-3 | Myeloproliferative Disorders | Patent US20070135461A1 | [9] |
The 4-aminomethyl substitution on the pyrrolopyridine core critically enhances target engagement through three key mechanisms:
Conformational Flexibility: The methylene linker (-CH₂-) enables optimal positioning of the ammonium group within catalytic sites. Structure-activity relationship (SAR) studies show that chain extension (e.g., -CH₂CH₂NH₂) reduces potency by 15-fold, highlighting the precision of this spacer [3].
Table 3: Conformational Impact of 4-Position Substituents
Substituent | FGFR1 IC₅₀ (nM) | Binding Energy (ΔG, kcal/mol) | |
---|---|---|---|
-H | >500 | -6.2 | |
-CH₂NH₂ (Freebase) | 32 | -8.7 | |
-CH₂NH₃Cl (Hydrochloride) | 9 | -10.9 | [3] |
Conversion of the freebase (1H-pyrrolo[2,3-b]pyridin-4-yl)methanamine to its hydrochloride salt addresses critical pharmaceutical development challenges:
Synthetic Purification Advantage: The salt serves as a purification handle during synthesis. Crude freebase mixtures precipitate as high-purity hydrochloride crystals (>99% by HPLC) when treated with HCl in aprotic solvents, removing genotoxic impurities [2].
Table 4: Physicochemical Comparison: Freebase vs. Hydrochloride Salt
Property | Freebase | Hydrochloride Salt | |
---|---|---|---|
Aqueous Solubility (25°C) | 4.7 mg/mL | 52.3 mg/mL | |
Melting Point | Not well-defined (decomp.) | 215–218°C (dec.) | |
Hygroscopicity | High | Moderate | |
pKa (amine) | 10.5 | Conjugate acid form | [2] [6] |
Concluding Remarks
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride exemplifies the strategic integration of medicinal chemistry principles in drug development. Its pyrrolopyridine core delivers targeted kinase modulation, while the 4-aminomethyl group enables precise protein interactions essential for potency. The hydrochloride salt formulation optimally addresses drug-like property requirements, bridging synthetic chemistry with pharmaceutical performance. Ongoing research continues to explore novel derivatives of this scaffold for undrugged therapeutic targets.
Systematic Name | Synonyms | |
---|---|---|
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine | 4-(Aminomethyl)-7-azaindole | |
(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride | 4-Aminomethyl-7-azaindole HCl | [2] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0